7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromeno, pyrrole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process. The use of catalysts and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno-pyrrole derivatives and phenyl-substituted heterocycles. Examples of similar compounds are:
- 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones
- 3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other related compounds.
Properties
Molecular Formula |
C27H22ClNO4 |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H22ClNO4/c1-16-14-22-20(15-21(16)28)25(30)23-24(18-6-4-3-5-7-18)29(27(31)26(23)33-22)13-12-17-8-10-19(32-2)11-9-17/h3-11,14-15,24H,12-13H2,1-2H3 |
InChI Key |
AFRKTJPURSMBAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4)CCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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